molecular formula C₂₁H₂₄O₅ B1159243 6,21-Didehydro Prednisolone

6,21-Didehydro Prednisolone

Cat. No.: B1159243
M. Wt: 356.41
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Glucocorticoid Scaffold Modifications in Chemical Biology

The modification of the glucocorticoid scaffold is a cornerstone of modern chemical biology and drug discovery. The steroidal nucleus, a tetracyclic C17 hydrocarbon structure, provides a versatile platform for structural alterations. uomustansiriyah.edu.iq Small changes to this scaffold can lead to profound differences in biological activity, including receptor binding affinity, potency, and the balance between desired and undesired effects. acs.org

Glucocorticoids exert their effects primarily by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates gene expression. nih.govwikipedia.org This regulation occurs through two main mechanisms: transactivation and transrepression. Transactivation involves the GR homodimer binding to glucocorticoid response elements (GREs) on DNA, leading to the expression of genes, some of which are associated with metabolic side effects. wikipedia.org Transrepression, on the other hand, involves the monomeric GR interacting with other transcription factors, such as NF-κB and AP-1, to suppress the expression of pro-inflammatory genes. wikipedia.org A major goal of modifying the glucocorticoid scaffold is to create "dissociated" ligands that preferentially induce transrepression over transactivation, thereby retaining anti-inflammatory activity while minimizing side effects.

Overview of Didehydro Modifications in Steroid Research

A "didehydro" modification refers to the introduction of a double bond into the steroid structure by removing two hydrogen atoms from adjacent carbon atoms. This seemingly simple alteration can significantly impact the molecule's conformation and, consequently, its biological activity.

One of the most well-known examples is the conversion of hydrocortisone (B1673445) to prednisolone (B192156) through the introduction of a double bond at the C1-C2 position, which enhances anti-inflammatory potency. uomustansiriyah.edu.iq Further modifications, such as the introduction of a double bond at the C6-C7 position to create 6-dehydro steroids, have also been explored. Research on various 6-dehydro-corticosteroids has shown that this modification can alter the affinity for steroid receptors. nih.gov For instance, the introduction of a C6-C7 double bond in certain corticosteroids was found to reduce affinity for Type II (glucocorticoid) receptors while having less impact on Type I (mineralocorticoid) receptors. nih.gov The variable effects of a C6-C7 double bond on anti-inflammatory potency have been noted, with some studies showing a decrease in potency while others suggest it can be a beneficial modification in certain contexts. sci-hub.se

Scope and Rationale for Investigating 6,21-Didehydro Prednisolone Analogs

The investigation of this compound analogs is driven by the quest for more selective and potent glucocorticoids. This hypothetical compound combines two significant structural modifications: a double bond at the C6-C7 position (6-dehydro) and a modification at the C21 position that results in the removal of two hydrogens (21-dehydro).

The rationale for exploring such a compound is rooted in the structure-activity relationships of known prednisolone derivatives. The introduction of a 6-dehydro modification is known to influence receptor binding and biological activity. nih.gov Simultaneously, modifications at the C21 position are critical for the anti-inflammatory activity and pharmacokinetic properties of corticosteroids. For example, the development of 21-deoxyprednisolone derivatives has been a subject of research to create "antedrugs"—compounds that are active locally but are rapidly metabolized to inactive forms upon entering systemic circulation, thereby reducing systemic side effects. nih.govnih.gov

By combining these two modifications, researchers could potentially create a novel class of steroids with unique properties. The 6-dehydro feature might fine-tune the receptor interaction profile, while the 21-dehydro modification could influence the compound's metabolic stability and local activity. The investigation into this compound analogs would aim to understand how these combined structural changes affect glucocorticoid receptor binding, transactivation, and transrepression activities, with the ultimate goal of developing safer and more effective anti-inflammatory agents.

Detailed Research Findings

Table 1: Effects of C6-Modifications on Corticosteroid Activity

Modification at C6Effect on Anti-inflammatory PotencyImpact on Receptor BindingReference
6α-MethylIncreased potency and duration of action nih.gov
6α-FluoroIncreased potency sci-hub.se
6-Dehydro (C6-C7 double bond)Variable effects, can decrease potency in some analogsReduced affinity for Type II glucocorticoid receptors in some cases nih.govsci-hub.se
6-Azido-6-eneIncreased potency in 9α-unsubstituted corticosteroids sci-hub.se

Table 2: Effects of C21-Modifications on Corticosteroid Activity

Modification at C21Effect on Anti-inflammatory PotencyRationale/ApplicationReference
21-DeoxyReduced systemic activityDevelopment of topical antedrugs nih.govnih.gov
21-Carboxylate EstersCan retain local activity with reduced systemic side effectsAntedrug development, rapid hydrolysis to inactive acids nih.gov
21-ThioalkyletherLowered glucocorticoid receptor binding affinityAntedrug development, predictable metabolism to inactive forms nih.gov
21-Ortho-phosphatesWater-soluble prodrugsImproved formulation for administration google.com

Properties

Molecular Formula

C₂₁H₂₄O₅

Molecular Weight

356.41

Synonyms

(11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-triene-21-al; 

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Didehydro Prednisolone Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of complex organic molecules like didehydro prednisolone (B192156) analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the connectivity of atoms, and their spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used. In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and coupling constants of proton signals offer insights into the electronic environment and neighboring protons. For instance, the stereochemistry of substituents, such as at the C-6 position in prednisolone analogs, can be determined using ¹H NMR and supplementary two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. researchgate.net

Solid-state NMR (ssNMR) has also proven valuable, particularly for studying the conformational properties of steroids in their crystalline forms. nih.gov A study on 6-α-methylprednisolone and 6-α-fluoroprednisolone using solid-state ¹³C cross-polarization/magic angle spinning (CP/MAS) NMR spectroscopy revealed how different substituents affect the conformation of the steroidal rings. nih.gov The results showed that while 6-α-methylprednisolone exhibits a single, unique conformation, the fluorinated analog (Prd-6F) adopts two different ring conformations, as evidenced by doublet patterns in the ¹³C spectrum with significant splitting. nih.gov This demonstrates the profound impact of subtle chemical modifications on the solid-state structure of these molecules.

Table 1: Representative ¹³C NMR Chemical Shift Data for a Prednisolone Photochemical Derivative

Carbon AtomChemical Shift (δ) in ppm
C-1116.4
C-3204.1
C-486.4
C-553.9
C-10144.8
C-1176.7
C-17219.7
C-1815.6
C-1921.0
Data sourced from a study on prednisolone photoproducts. unina.it

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes an essential tool for identifying and characterizing steroids and their metabolites in complex mixtures. upf.eduresearchgate.net

In the analysis of prednisolone and its analogs, electrospray ionization (ESI) is commonly used, which can generate protonated molecules [M+H]⁺ in positive ion mode. upf.edu Collision-induced dissociation (CID) of these precursor ions in a tandem mass spectrometer produces a characteristic fragmentation pattern that provides structural information. Typical fragmentations for corticosteroids include the loss of water (H₂O) molecules and cleavages within the steroid side chain. upf.edu For example, the fragmentation of the D-ring and its side chain is particularly informative for identifying modifications in that region of the molecule.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. In one study, HRMS was used to identify a photoproduct of prednisolone, showing a molecular peak at m/z 378.2063, which corresponds to the molecular formula C₂₁H₃₀O₆. unina.it The study of prednisolone metabolites in human urine by LC-MS/MS has allowed for the characterization of numerous transformation products, including hydroxylated and reduced species, based on their specific fragmentation behaviors. upf.edu

Table 2: Characteristic MS Fragmentation of Prednisolone-Related Compounds

Compound/Metabolite TypePrecursor Ion [M+H]⁺Characteristic Neutral Losses (NL) / Fragment Ions
Prednisolonem/z 361H₂O, 2H₂O
20-dihydro-prednisolonem/z 363H₂O, 60 Da (side chain cleavage)
6-hydroxy-prednisolonem/z 377H₂O, 2H₂O
Data derived from LC-MS/MS studies of prednisolone metabolites. upf.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, offering a complete picture of the molecule's conformation in the solid state. wikipedia.orgbritannica.com

The structural elucidation of steroids has historically relied on X-ray crystallography, which was instrumental in confirming the fused ring structure of the steroid nucleus in the 1930s. britannica.com For prednisolone and its analogs, X-ray diffraction patterns can confirm the crystalline nature of a sample. researchgate.net Studies comparing the diffraction patterns of pure prednisolone with prednisolone encapsulated in microspheres have shown that the primary crystalline peaks of the drug remain, indicating no change in its crystalline form during the encapsulation process. researchgate.net

Chromatographic Techniques for Purity and Isomer Separation in Research

Chromatography is an essential suite of techniques for the separation, purification, and analysis of chemical mixtures. For complex molecules like steroids, which often exist as mixtures of closely related isomers and impurities, high-performance liquid chromatography (HPLC) is particularly vital. acs.orgresearchgate.net

Reversed-phase HPLC (RP-HPLC) is widely used for the analysis of prednisolone and its related substances. acs.org The separation of prednisolone from its impurities, such as hydrocortisone (B1673445) (which differs only by a single double bond) and prednisone (B1679067) (its 11-keto analog), presents a significant analytical challenge. acs.org Method development often focuses on optimizing the stationary phase (e.g., C8 or C18 columns), mobile phase composition (e.g., mixtures of water, methanol (B129727), and acetonitrile), and elution mode (isocratic or gradient) to achieve the required resolution. acs.orggoogle.com

The separation of stereoisomers, which have identical chemical formulas and connectivity but different spatial arrangements, requires specialized chiral chromatography techniques. researchgate.net Chiral separation is critical as different epimers of a steroid can have distinct pharmacological effects. google.com Techniques such as centrifugation through columns of microparticulate silica (B1680970) have also been explored to resolve closely related steroid isomers, including cis-trans and axial-equatorial isomers. oup.com These chromatographic methods are indispensable for ensuring the purity of research compounds and for isolating specific isomers for further structural and biological studies.

Molecular Recognition and Receptor Binding Dynamics of 6,21 Didehydro Prednisolone Derivatives

In Vitro Receptor Binding Assays with Glucocorticoid and Mineralocorticoid Receptors

In vitro receptor binding assays are crucial for determining the affinity and selectivity of a ligand for its receptor. These assays typically involve a radiolabeled steroid and measure the ability of an unlabeled steroid, such as a 6,21-didehydro prednisolone (B192156) derivative, to compete for binding to glucocorticoid receptors (GR) and mineralocorticoid receptors (MR).

Research has shown that specific structural modifications can significantly alter binding profiles. For example, the introduction of a double bond at the Δ1 position (as is present in prednisolone compared to hydrocortisone) is known to increase both the potency and selectivity for the GR. researchgate.net This suggests that the introduction of further unsaturation, as in a 6,21-didehydro derivative, would likely modulate these properties. The presence of a double bond at the 6-position could further influence the conformation of the steroid's A-ring, potentially enhancing its interaction with the GR.

A comparative analysis of various steroids has shown that while an 11-hydroxy group is important for glucocorticoid potency, a Δ1-dehydro configuration enhances both potency and selectivity. researchgate.net Therefore, it is plausible that a 6,21-didehydro prednisolone derivative would exhibit a distinct binding profile, though empirical data is needed for confirmation.

Table 1: Relative Binding Affinities of Select Steroids to Glucocorticoid and Mineralocorticoid Receptors

CompoundRelative Binding Affinity for GRRelative Binding Affinity for MR
PrednisoloneHighModerate
Dexamethasone (B1670325)Very HighLow
AldosteroneLowHigh
This compound (Predicted)High to Very HighVariable
This is a predicted value based on structure-activity relationships of related compounds.

Molecular Docking and Dynamics Simulations of Steroid-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand and its receptor at an atomic level. mdpi.commdpi.comfrontiersin.orgrsc.orgdergipark.org.tr These methods can provide insights into the binding pose, interaction energies, and the specific amino acid residues involved in the binding of a steroid to the GR and MR.

For a this compound derivative, docking studies would likely show that the steroid core fits into the hydrophobic ligand-binding pocket (LBP) of the GR. Key interactions would involve hydrogen bonds between the hydroxyl groups of the steroid and specific residues in the LBP, as well as van der Waals interactions between the steroid's planar structure and the hydrophobic residues of the pocket.

Molecular dynamics simulations can further elucidate the stability of the steroid-receptor complex and the conformational changes that occur upon binding. frontiersin.org These simulations can reveal how the introduction of double bonds at the 6 and 21 positions might affect the flexibility of the steroid molecule and its interactions within the binding pocket. For instance, the planarity introduced by the additional double bonds could alter the fit of the ligand, potentially leading to a more stable or less stable complex.

Conformational Analysis and Ligand-Induced Receptor Changes

The binding of a steroid agonist to the GR or MR induces a significant conformational change in the receptor. frontiersin.orgnih.govnih.gov This change is essential for the dissociation of chaperone proteins, dimerization of the receptor, and its translocation to the nucleus to regulate gene expression. frontiersin.org

In its unbound state, the GR resides in the cytoplasm as part of a large multiprotein complex. frontiersin.org Upon ligand binding, the ligand-binding domain (LBD) undergoes a conformational shift, which is often described as a "mouse trap" mechanism. This involves the repositioning of Helix 12, a critical component of the LBD, which then creates a surface for the binding of coactivator proteins. frontiersin.org

The specific conformation induced by a ligand can influence the downstream effects of receptor activation. Different ligands can induce subtly different conformations, leading to differential recruitment of co-regulators and, consequently, varied physiological responses. frontiersin.org A this compound derivative, with its unique stereochemistry, would likely induce a specific conformational state in the GR and MR. The planarity and rigidity conferred by the didehydro moiety could influence the precise positioning of Helix 12, thereby modulating the receptor's transcriptional activity.

Influence of 6,21-Didehydro Moiety on Binding Affinity and Selectivity

The introduction of a 6,21-didehydro moiety into the prednisolone structure is expected to have a significant impact on its binding affinity and selectivity for the GR and MR. Structure-activity relationship studies on steroids have provided some general principles that can be applied here. journals.co.zanih.govnih.gov

The presence of a double bond between carbons 6 and 7 (Δ6) generally increases the planarity of the A/B ring junction. This can lead to a better fit within the ligand-binding pocket of the GR, potentially increasing binding affinity. Studies on other steroids have shown that modifications at the C6 position can enhance anti-inflammatory potency. nih.gov

A double bond involving the C21 position would alter the side chain conformation. The C17 side chain is crucial for the glucocorticoid activity, and modifications in this region can significantly affect receptor binding and activation. The introduction of unsaturation at C21 could affect the hydrogen bonding network with the receptor.

The selectivity of a steroid for the GR over the MR is a key determinant of its therapeutic profile. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) protects the MR from glucocorticoids by converting them to their inactive 11-keto derivatives. researchgate.netconicet.gov.arphysiology.org However, the intrinsic affinity of the steroid for both receptors is also critical. The structural changes introduced by the 6,21-didehydro moiety could differentially affect the binding to GR and MR. For example, if the conformational changes induced by the didehydro moiety are more favorable for GR binding than for MR binding, this would result in a more selective glucocorticoid. Research on various steroid derivatives has shown that the Δ1-dehydro-configuration improves selectivity for the GR. researchgate.net It is conceivable that a Δ6 unsaturation could further enhance this effect.

Enzymatic Biotransformations and Metabolic Profiling in Preclinical Research Models

Identification of Key Enzymes Involved in Prednisolone (B192156) Didehydro-Analogue Metabolism

The metabolism of prednisolone and its analogues is a complex process primarily orchestrated by a variety of enzymes. Phase I metabolic reactions for prednisone (B1679067) and prednisolone include oxidation of the C11 hydroxyl group, reduction of the C20 ketone, and hydroxylation at the C6 position. pharmgkb.org Cytochrome P450 enzymes, particularly the CYP3A4 isoform, are heavily implicated in the metabolism of corticosteroids. pharmgkb.orghelsinki.fi CYP3A4 is known to hydroxylate cortisol to its 6β-hydroxy metabolite, and it is highly probable that it also oxidizes prednisone and prednisolone to their respective 6β-hydroxy forms. pharmgkb.org The co-administration of ketoconazole, a CYP3A4 inhibitor, with prednisolone has been shown to significantly decrease the urinary excretion of 6β-hydroxyprednisolone. pharmgkb.org

Hydroxysteroid dehydrogenases (HSDs) are another critical class of enzymes involved in steroid metabolism. mdpi.com These NAD(H)/NADP(H)-dependent oxidoreductases catalyze the reversible conversion of hydroxyl and keto groups on the steroid skeleton. mdpi.com For instance, 11β-HSD is responsible for the interconversion of active cortisol and inactive cortisone. mdpi.com Aldo-keto reductases (AKRs) also play a role by catalyzing the reduction of carbonyl groups, including those on keto-steroids. mdpi.com While the specific enzymes responsible for the metabolism of 6,21-Didehydro Prednisolone are not explicitly detailed in the provided search results, the metabolic pathways of its parent compound, prednisolone, provide a strong indication of the enzymatic families likely involved. The introduction of a double bond at the 6,21-position would likely influence the substrate specificity and reaction kinetics of these enzymes.

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Cell Lines

In vitro models are indispensable tools in early drug discovery for predicting the metabolic fate of new chemical entities. if-pan.krakow.pl Hepatic microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s, are widely used to assess metabolic stability. nuvisan.comevotec.com The stability of a compound in this system, often expressed as its in vitro half-life (t1/2) and intrinsic clearance (CLint), provides an early indication of its expected hepatic extraction ratio in vivo. if-pan.krakow.plnih.gov For prednisolone, in vitro studies have identified several metabolites, including 6α-hydroxy-prednisolone and 6β-hydroxy-prednisolone. drugbank.comdrugbank.comdrugbank.com

Human hepatocytes are considered the gold standard for in vitro metabolism studies as they contain a full complement of phase I and phase II metabolic enzymes and their necessary cofactors. if-pan.krakow.plnuvisan.com Studies using human hepatocytes can provide a more comprehensive picture of a compound's metabolism. nuvisan.com Cell lines, particularly those genetically engineered to express specific drug-metabolizing enzymes, are also valuable for dissecting the role of individual enzymes in the metabolism of a compound. scispace.com While direct studies on the metabolic stability of this compound in these systems are not available, research on prednisolone has led to the characterization of numerous metabolites, including various hydroxylated and reduced forms. upf.edunih.gov A study involving the administration of prednisolone to human volunteers led to the detection of the parent compound and 20 metabolites in urine, many of which were still detectable six days after a single oral dose. nih.gov

Table 1: Key In Vitro Systems for Metabolic Studies

In Vitro ModelKey FeaturesTypical Endpoints
Hepatic Microsomes Contain Phase I enzymes (e.g., CYPs). evotec.comIn vitro half-life (t1/2), Intrinsic clearance (CLint). if-pan.krakow.pl
Hepatocytes Contain both Phase I and Phase II enzymes and cofactors. if-pan.krakow.plMetabolite profile, Clearance prediction. nuvisan.com
Recombinant Enzymes Express a single, specific enzyme. scispace.comReaction phenotyping, Elucidation of specific metabolic pathways. scispace.com
Cell Lines Can be engineered to express specific enzymes. scispace.comHigh-throughput screening, Cytotoxicity studies. scispace.com

Bioconversion Studies in Microbial and Animal Models for Novel Metabolite Discovery

Microbial biotransformation is a powerful tool for producing novel steroid derivatives due to the high regio- and stereoselectivity of microbial enzymes. davidmoore.org.uk Microorganisms have been successfully used for various steroid modifications, including hydroxylations and dehydrogenations. davidmoore.org.uk For example, Streptomyces roseochromogenes has been shown to transform prednisolone into 20β-hydroxy prednisolone, a departure from its usual production of 16α-hydroxy steroid products. nih.govcolab.ws Another example is the use of Arthrobacter simplex and Streptomyces roseochromogenes in a coupled system to convert hydrocortisone (B1673445) into 16α-hydroxyprednisolone. mdpi.com These studies highlight the potential of microbial systems to generate unique metabolites that may not be readily accessible through conventional chemical synthesis. davidmoore.org.uk

Animal models, while not explicitly detailed for this compound in the search results, are a standard component of preclinical research. They provide crucial information on the in vivo metabolism and pharmacokinetics of a drug candidate. Transgenic animal models expressing human metabolic enzymes are also utilized to better predict human metabolism. kuleuven.be The metabolites identified in animal studies are critical for understanding the complete metabolic profile of a compound before it proceeds to human clinical trials.

Table 2: Examples of Microbial Biotransformation of Steroids

MicroorganismSubstrateMajor ProductReference
Streptomyces roseochromogenes TS79Prednisolone20β-hydroxy prednisolone nih.govcolab.ws
Arthrobacter simplex & Streptomyces roseochromogenesHydrocortisone16α-hydroxyprednisolone mdpi.com
Nocardioides simplex VKM Ac-2033DHydrocortisonePrednisolone researchgate.net

Regiospecificity and Stereoselectivity of Enzymatic Reactions on Modified Steroids

Enzymes exhibit a high degree of specificity in their catalytic actions, a property that is fundamental to their role in steroid metabolism. mdpi.com Regioselectivity refers to the enzyme's ability to catalyze a reaction at a specific position on the substrate molecule, while stereoselectivity describes the preference for producing one stereoisomer over another. mdpi.com The introduction of structural modifications to a steroid, such as the didehydro feature in this compound, can significantly influence these selectivities.

Cytochrome P450 monooxygenases are well-known for their regio- and stereospecific hydroxylation of steroids. nih.govbiorxiv.org For instance, CYP154C3 from Streptomyces griseus specifically hydroxylates various steroids at the 16α position. nih.gov Similarly, CYP154C5 from Nocardia farcinica also exhibits high regio- and stereoselectivity for 16α-hydroxylation of pregnans and androstans. biorxiv.orgbiorxiv.org The active site architecture of these enzymes, including the positioning of key amino acid residues, dictates how the steroid substrate binds and, consequently, where the enzymatic reaction occurs. biorxiv.orgbiorxiv.org

Hydroxysteroid dehydrogenases (HSDs) also demonstrate remarkable specificity. mdpi.com For example, different HSDs can specifically catalyze the oxidation or reduction of hydroxyl groups at various positions and in different orientations (α or β) on the steroid nucleus. mdpi.com The Δ¹-dehydrogenation of 3-ketosteroids, a crucial step in both steroid degradation and the synthesis of many steroid drugs, is catalyzed by Δ¹-ketosteroid dehydrogenases (Δ¹-KSTDs) with a high degree of regioselectivity for the C1 and C2 atoms. acs.org The precise orientation of the substrate within the enzyme's active site is critical for these specific transformations.

Preclinical Biological Investigations: Cellular and in Vivo Animal Model Studies

Assessment of Cellular Responses in Model Systems (e.g., Gene Expression, Protein Modulation)

There is no specific data on the assessment of cellular responses to 6,21-Didehydro Prednisolone (B192156). However, as a glucocorticoid, 6-Dehydro Prednisolone, a closely related compound, is known to act by binding to glucocorticoid receptors, which in turn regulates gene expression and various physiological processes. ontosight.ai Glucocorticoids, in general, mediate changes in gene expression that lead to a variety of downstream effects. drugbank.com This can involve both the induction and repression of a large number of target genes that affect inflammatory responses, cellular proliferation, and differentiation. For instance, Prednisolone has been shown to induce significant changes in the gene expression profiles of CD4+ T lymphocytes and CD14+ monocytes. nih.gov It is plausible that 6,21-Didehydro Prednisolone, as a derivative, would interact with the glucocorticoid receptor, but its specific effects on gene and protein modulation remain uninvestigated. A study on prednisone's effects on muscle and whole-body protein metabolism in Duchenne dystrophy showed an increase in muscle mass, potentially by inhibiting muscle proteolysis rather than stimulating muscle protein synthesis. nih.gov

Inflammatory Pathway Modulation in Controlled In Vitro Assays

Direct in vitro assays to evaluate the modulation of inflammatory pathways by this compound have not been reported in the available literature. The anti-inflammatory effects of its parent compound, Prednisolone, are well-established and are mediated through various mechanisms. These include the inhibition of phospholipase A2, which reduces the formation of arachidonic acid derivatives, and the inhibition of NF-Kappa B and other inflammatory transcription factors. drugbank.comdrugbank.com Glucocorticoids also promote the expression of anti-inflammatory genes like interleukin-10. drugbank.comdrugbank.com In vitro assays using LPS-stimulated murine macrophage cells have been used to assess the inhibitory effects of steroidal antedrugs on nitric oxide (NO) production, a key inflammatory mediator. nih.gov While it can be hypothesized that this compound might exhibit anti-inflammatory properties, the extent and nature of this activity in controlled in vitro assays are unknown.

Mechanistic Studies in Animal Models (e.g., Murine Models of Inflammation)

No mechanistic studies of this compound in murine or other animal models of inflammation have been found in the public domain. Such studies are crucial for understanding the in vivo effects of a compound. For comparison, long-term treatment with Prednisolone in arthritic mice has been shown to induce highly tissue-specific gene signatures in the liver and muscle, affecting glucose and fatty acid metabolism. nih.gov These studies in animal models help to identify the complex in vivo effects and potential side effects of corticosteroids. The lack of such data for this compound means its in vivo efficacy and mechanisms of action in a whole-organism context are entirely speculative.

Comparative Analysis of Biological Effects Across Steroid Analogs in Research Settings

A comparative analysis of the biological effects of this compound with other steroid analogs is not possible due to the absence of research data for this specific compound. Comparative studies are essential to understand the structure-activity relationships and to position a new analog in terms of potency and potential therapeutic index relative to established corticosteroids like Prednisolone, Dexamethasone (B1670325), or Deflazacort. jssuni.edu.inindianjnephrol.org For example, a study on various 6-dehydro-corticosteroids showed that the introduction of a double bond at the C6-C7 position significantly reduces affinity for Type II glucocorticoid receptors but not for Type I mineralocorticoid receptors, altering their effects on sodium and potassium excretion. nih.gov Without experimental data, the biological activity profile of this compound in relation to other steroids remains undefined.

Structure Activity Relationship Sar Analysis of 6,21 Didehydro Prednisolone Scaffold Modifications

Impact of C6-C7 Unsaturation on Steroid Skeleton Flexibility and Receptor Fit

The introduction of unsaturation within the steroid's four-ring nucleus is a critical determinant of its three-dimensional shape and, consequently, its biological function. Most biologically active corticosteroids feature an unsaturated nucleus, which imparts greater flexibility compared to the rigidity of a saturated steroid framework. acs.org This flexibility is crucial for the molecule's ability to adopt the optimal conformation for binding to its receptor.

Specifically, the presence of a double bond between carbon 6 and carbon 7 (C6-C7) in the B-ring, a defining feature of the 6,21-Didehydro Prednisolone (B192156) scaffold, significantly alters the molecule's geometry and flexibility. Research on related steroid structures indicates that a C6-C7 double bond can influence receptor affinity and biological potency. In studies of deacylcortivazol-like compounds, a C6-C7 unsaturated bond is thought to make the molecule more flexible compared to its saturated counterpart. wikipedia.org However, this increased flexibility does not always translate to increased potency. In some steroid series, the introduction of a C6-C7 double bond has been found to have a deactivating effect. For instance, studies on spirolactones showed that B-ring unsaturation at this position decreased affinity for the mineralocorticoid receptor. nih.gov Similarly, creating a C6-C7 double bond in dexamethasone (B1670325) and betamethasone (B1666872) derivatives led to a decrease in anti-inflammatory potency.

Role of C21-Dehydro Functionality in Bioavailability and Target Interaction

The side chain at C17, particularly the substituents at C20 and C21, is vital for glucocorticoid activity. The "21-dehydro" feature of 6,21-Didehydro Prednisolone refers to an aldehyde group (-CHO) at the C21 position, in place of the hydroxyl group (-CH₂OH) found in prednisolone. synzeal.comnih.gov This modification has profound implications for both bioavailability and target interaction.

The C21-hydroxyl group is a well-established requirement for mineralocorticoid activity and is a key feature for potent glucocorticoid activity, though not an absolute necessity for the latter. ingentaconnect.com This hydroxyl group typically acts as a hydrogen bond donor in interactions with the glucocorticoid receptor (GR). Replacing it with a C21-aldehyde group, which acts as a hydrogen bond acceptor, fundamentally alters the electronic and steric profile of the side chain. This change modifies the key interactions with receptor amino acids like N564 that stabilize the ligand-receptor complex. nih.gov

This structural change also significantly impacts the molecule's physicochemical properties, which govern bioavailability. The C21-hydroxyl is a common site for esterification to create prodrugs with altered solubility and absorption characteristics. merckvetmanual.com For instance, esterification can yield water-insoluble esters for long-acting formulations or water-soluble phosphate (B84403) esters for intravenous administration. merckvetmanual.com The presence of a reactive aldehyde at C21 instead of a hydroxyl group changes the molecule's polarity and potential for metabolic transformation. The C21-aldehyde can be accessed synthetically through mild oxidation of the corresponding C21-alcohol (prednisolone). nih.gov This aldehyde is an intermediate that can be used to synthesize other derivatives, such as C21-amines or esters. nih.govgoogle.com

Systematic Chemical Modifications and Their Effects on Biological Activity in Research Models

The prednisolone scaffold has been the subject of extensive chemical modification to improve potency and selectivity. Key structural features known to enhance activity include the Δ¹,⁴-diene system in the A-ring and the 11β-hydroxyl group, both present in prednisolone. ingentaconnect.comnih.gov Further modifications at various positions have been systematically studied to elucidate SAR.

Key Modifications to the Prednisolone Scaffold:

Halogenation: Fluorination at the 6α and/or 9α positions is a common strategy to enhance glucocorticoid activity. ingentaconnect.com The introduction of a 9α-fluoro group, for instance, increases binding affinity to the GR and slows the metabolic oxidation of the nearby 11β-hydroxyl group. nih.gov

C6-Substitution: Adding a 6α-methyl group, as in methylprednisolone, can increase both potency and duration of action by sterically hindering metabolic hydroxylation at that position. nih.gov

C16-Substitution: Modifications at C16, such as 16α- or 16β-methylation or 16α-hydroxylation, tend to eliminate unwanted mineralocorticoid (salt-retaining) activity. ingentaconnect.com

C17 and C21 Esterification: Converting the hydroxyl groups at C17 and C21 into esters is a widely used method to increase lipophilicity, which can enhance topical anti-inflammatory activity by improving skin permeation. nih.gov

A particularly illustrative example of systematic modification involves the introduction of a 6-azido-6-ene group into various corticosteroid backbones. The effect of this modification on anti-inflammatory potency was found to be highly dependent on the parent steroid's structure, especially the presence of other potentiating groups like a 9α-fluoro substituent or a 1,2-double bond.

Table 1: Effect of 6-Azido-6-ene Modification on Relative Anti-inflammatory Potency in the Rat Granuloma Assay (Data derived from research findings)
Parent Compound SeriesParent CompoundRelative Potency (Prednisolone Acetate = 1)6-Azido-6-ene AnalogRelative Potency (Prednisolone Acetate = 1)Change in Potency
CortisolCortisol 21-acetate0.26-azido-6-ene-cortisol 21-acetate1.4~7x Increase
PrednisolonePrednisolone 21-acetate1.06-azido-6-ene-prednisolone 21-acetate5.05x Increase
DexamethasoneDexamethasone10.06-azido-6-ene-dexamethasone50.05x Increase
BetamethasoneBetamethasone15.06-azido-6-ene-betamethasone30.02x Increase

Quantitative Structure-Activity Relationship (QSAR) Modeling for Steroid Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Current time information in Bangalore, IN. This approach is invaluable in medicinal chemistry for predicting the activity of unsynthesized molecules and guiding rational drug design. Current time information in Bangalore, IN. For corticosteroids, QSAR models have been developed to predict various properties, including receptor binding affinity, metabolic stability, and membrane permeability.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, such as lipophilicity, electronic effects, and steric factors. Current time information in Bangalore, IN. Early QSAR studies on glucocorticoids focused on correlating receptor affinity with these parameters. It was established that a mathematical relationship could be derived to calculate receptor binding affinity from specific structural parameters, providing a powerful predictive tool. nih.gov

Over time, more sophisticated QSAR methods have been applied to steroid analogs:

Electrotopological State (E-State) Indices: One study analyzed a series of steroids binding to corticosteroid-binding globulin (CBG) and found a strong correlation between binding affinity and E-state indices for atoms in the A and D rings of the steroid. synzeal.com This model helped identify the specific structural regions critical for protein binding.

3D-QSAR: Three-dimensional QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Molecular Shape Analysis (MSA), consider the 3D structure of the molecules. These models have been used to analyze cytochrome P450 inhibitors and can indicate the nature of the hypothetical receptor surface and key interaction points. medchemexpress.com

Partial Least Squares (PLS) Modeling: PLS is a statistical method used to correlate multiple molecular descriptors (X variables) with a biological response (Y variable). It has been successfully used to build robust models predicting the diffusion of steroids across artificial membranes, using properties like molecular weight, logP, and hydrogen bond donors/acceptors as descriptors. drugbank.com

Regression-Based Models: Simpler regression models have also proven effective. For a large series of soft corticosteroids, a QSAR model demonstrated that two descriptors alone—an indicator for 6α- or 9α-halogenation and the lipophilicity (log P)—could account for nearly 80% of the variability in glucocorticoid receptor binding affinity. ingentaconnect.com

Table 2: Examples of QSAR Models Applied to Steroid Analogs
QSAR MethodPredicted PropertyKey Structural/Physicochemical DescriptorsSteroid Class Studied
Classical RegressionGlucocorticoid Receptor Binding Affinity (RBA)Lipophilicity (log P), presence of 6α/9α-halogenationSoft Corticosteroids
Electrotopological State (E-State)Corticosteroid-Binding Globulin (CBG) AffinityAtomic indices in steroid A and D ringsGeneral Corticosteroids
Partial Least Squares (PLS)Membrane Permeability (Papp)Molecular weight, logP, polar surface area, H-bond donors/acceptorsGeneral Steroids
3D-QSAR (MFA/RSA)Enzyme Inhibition (CYP17)Steric and electrostatic fields, molecular shape parametersImidazole-substituted Biphenyls (Steroid-like)

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Mixtures

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a cornerstone for the analysis of "6,21-Didehydro Prednisolone" in multifaceted biological and environmental samples. drugbank.comnih.gov This technique offers a synergistic combination of the superior separation capabilities of HPLC and the high sensitivity and specificity of mass spectrometry, making it ideal for isolating and identifying the target analyte from a complex background.

In a typical HPLC-MS/MS workflow, the sample undergoes an initial extraction and purification process to remove interfering substances. upf.edu The extract is then injected into the HPLC system, where "this compound" is separated from other components based on its physicochemical properties as it passes through a chromatographic column. nih.gov Reversed-phase chromatography is commonly employed for steroid analysis, utilizing a nonpolar stationary phase and a polar mobile phase. nih.govnih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Ionization techniques such as electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) are utilized to generate charged molecules of "this compound". nih.gov The tandem mass spectrometry aspect involves multiple stages of mass analysis. In the first stage, the precursor ion corresponding to the molecular weight of the analyte is selected. This ion is then fragmented, and the resulting product ions are detected in the second stage. This process of multiple reaction monitoring (MRM) provides a high degree of specificity and significantly reduces background noise, enabling accurate quantification even at low concentrations. nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Steroid Analysis

ParameterTypical Condition
Chromatographic ColumnC18 reversed-phase (e.g., 150 mm x 4.6 mm, 3 µm) nih.gov
Mobile PhaseGradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) researchgate.netsigmaaldrich.com
Flow Rate0.5 - 1.0 mL/min sigmaaldrich.com
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ of 6,21-Didehydro Prednisolone (B192156)
Product Ions (Q3)Specific fragment ions characteristic of the compound

Gas Chromatography-Mass Spectrometry (GC-MS) in Steroid Research

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroids, including derivatives of prednisolone. nih.gov While HPLC-MS/MS is often preferred for its ability to analyze thermally labile and non-volatile compounds directly, GC-MS offers high chromatographic resolution and is a well-established method in steroid profiling. nih.gov

A critical step in the GC-MS analysis of steroids like "this compound" is derivatization. mdpi.comcore.ac.uk This chemical modification process is necessary to increase the volatility and thermal stability of the analyte, making it suitable for gas chromatography. mdpi.com Common derivatization agents for steroids include silylating reagents, which replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. core.ac.uk

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectra, characterized by unique fragmentation patterns, serve as a molecular fingerprint for identification. For quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by focusing on specific fragment ions of the derivatized analyte.

Table 2: Representative GC-MS Analysis Steps for Steroids

StepDescription
Sample PreparationExtraction and purification from the research matrix.
DerivatizationChemical modification to increase volatility (e.g., silylation). core.ac.uk
GC SeparationSeparation on a capillary column based on boiling point and polarity.
IonizationTypically Electron Impact (EI) ionization. core.ac.uk
Mass AnalysisDetection of characteristic fragment ions for identification and quantification.

Immunoassays and Biosensors for Specific Steroid Detection in Biological Research Samples

Immunoassays and biosensors offer alternative approaches for the detection of specific steroids in biological research samples. nih.gov These methods are based on the highly specific binding interaction between an antibody and its corresponding antigen (in this case, "this compound").

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used due to their high throughput and sensitivity. madbarn.com The development of an immunoassay for "this compound" would involve the production of antibodies that specifically recognize the molecule. A key challenge in steroid immunoassays is the potential for cross-reactivity with structurally similar endogenous or exogenous steroids, which can lead to inaccurate results. nih.gov Therefore, the specificity of the antibody is a critical determinant of assay performance.

Biosensors represent a more recent advancement, integrating a biological recognition element (like an antibody) with a physicochemical transducer. This allows for the direct and often real-time detection of the binding event, providing a measurable signal that correlates with the concentration of the analyte. While offering the potential for rapid and portable analysis, the development of a robust and specific biosensor for "this compound" would require significant research and optimization.

Method Validation for Research Applications (e.g., Selectivity, Sensitivity, Robustness)

The validation of any analytical method is crucial to ensure the reliability and integrity of the research data generated. nih.govmedchemexpress.comresearchgate.net For the quantification of "this compound" in research matrices, a comprehensive validation process should be undertaken to demonstrate that the method is fit for its intended purpose. Key validation parameters include:

Selectivity and Specificity: This assesses the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. It is typically evaluated by analyzing blank matrix samples and samples spiked with potentially interfering substances.

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. jonuns.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked matrix samples. Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). jonuns.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Key Method Validation Parameters and Acceptance Criteria

ParameterTypical Acceptance Criterion for Research Applications
Linearity (Correlation Coefficient, r²)≥ 0.99 jonuns.com
Accuracy (% Recovery)85 - 115%
Precision (% RSD)≤ 15% jonuns.com
SelectivityNo significant interference at the retention time of the analyte.
Sensitivity (LOQ)Sufficient to measure expected concentrations in research samples.

Computational Chemistry and Theoretical Modeling of 6,21 Didehydro Prednisolone

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics. epfl.ch For a novel steroid derivative such as 6,21-Didehydro Prednisolone (B192156), methods like Density Functional Theory (DFT) are employed to solve the molecular Schrödinger equation, providing a detailed picture of its electronic structure. epfl.chresearchgate.net

Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential metabolic reactions or intermolecular interactions. researchgate.net

Table 1: Predicted Electronic Properties of 6,21-Didehydro Prednisolone from Theoretical Calculations

Property Significance Typical Computational Method
HOMO Energy Relates to electron-donating ability DFT (e.g., B3LYP/6-311++G(d,p))
LUMO Energy Relates to electron-accepting ability DFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO Gap Indicator of chemical reactivity and stability DFT (e.g., B3LYP/6-311++G(d,p))
Dipole Moment Measures molecular polarity, affecting solubility and binding DFT (e.g., B3LYP/6-311++G(d,p))

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tudelft.nl In the context of this compound, MD simulations are invaluable for exploring its interaction with its primary biological target, the glucocorticoid receptor (GR), as well as with other proteins such as metabolic enzymes or plasma-binding globulins. nih.govnih.gov

Simulations of related glucocorticoids with the GR have provided insights into the specific binding modes and the key amino acid residues involved in stabilizing the ligand-receptor complex. uu.nl An MD simulation of this compound docked into the GR's ligand-binding domain would reveal its dynamic behavior within the binding pocket. Researchers can analyze the trajectory to assess the stability of the complex, identify crucial hydrogen bonds and hydrophobic interactions, and calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). sioc-journal.cn

These simulations can help explain differences in binding affinity and activity compared to other steroids. For instance, the altered conformation due to the C6-C7 double bond in this compound might lead to a different network of interactions within the GR, potentially altering its efficacy or selectivity. nih.gov Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the protein-ligand complex and the flexibility of different parts of the molecule and the receptor during the simulation. nih.gov

Table 2: Key Analyses from Molecular Dynamics Simulations of this compound with a Biomolecule (e.g., Glucocorticoid Receptor)

Analysis/Parameter Description
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions, indicating the stability of the simulation and conformational changes.
RMSF (Root Mean Square Fluctuation) Indicates the flexibility of individual atoms or residues, highlighting mobile regions of the protein or ligand. nih.gov
Interaction Energy Quantifies the strength of non-covalent interactions (van der Waals, electrostatic) between the compound and the biomolecule. sioc-journal.cn
Hydrogen Bond Analysis Identifies the formation and duration of hydrogen bonds, which are critical for binding specificity and stability.

| Binding Free Energy Calculation | Provides a theoretical estimation of the binding affinity (e.g., using MM/PBSA or MM/GBSA methods). |

Predictive Modeling of Pharmacological Properties and Metabolic Fate in Research Contexts

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, leverages computational models to forecast the biological activity and physicochemical properties of compounds. researchgate.net For a research compound like this compound, these models can predict its likely pharmacological profile and metabolic fate before extensive laboratory testing.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of this process. biotechnologia-journal.org By inputting the 2D or 3D structure of this compound into various software tools and webservers, researchers can calculate a wide range of molecular descriptors (e.g., LogP, polar surface area, number of hydrogen bond donors/acceptors). These descriptors are then used by pre-trained machine learning models to predict properties like aqueous solubility, blood-brain barrier penetration, and potential interactions with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. nih.govresearchgate.net

For example, models can predict whether this compound is a likely substrate or inhibitor of specific CYP isoforms, such as CYP3A4, which is heavily involved in steroid metabolism. nih.gov Such predictions help anticipate potential drug-drug interactions and guide the design of metabolic stability studies. Machine learning algorithms, including random forest (RF) and support vector machines (SVM), are often employed to build robust predictive models from large datasets of known compounds. nih.govresearchgate.net

Table 3: Examples of in silico Predictions for Pharmacological and Metabolic Properties

Property Predicted Aspect Common Predictive Model/Tool
Absorption Oral bioavailability, Caco-2 permeability QSPR models, SwissADME, pkCSM
Distribution Blood-brain barrier penetration, plasma protein binding Machine learning models, VolSurf+
Metabolism Identification of likely CYP substrates/inhibitors CYP inhibition prediction models (e.g., based on SVM)
Excretion Prediction of clearance pathways QSPR models

| Drug-Likeness | Compliance with filters (e.g., Lipinski's Rule of Five) | FAF-Drugs4, Molsoft |

Chemoinformatics and Database Mining for Steroid Analog Discovery

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. nih.gov It plays a vital role in the discovery of new steroid analogs by mining vast chemical databases like PubChem, ChEMBL, and ZINC. chemrxiv.orgnih.gov

Starting with the structure of this compound as a query, researchers can perform several types of database searches. A common approach is structural similarity searching, which uses molecular fingerprints and metrics like the Tanimoto coefficient to identify compounds with similar chemical scaffolds. nih.gov This can quickly yield a list of known steroids with related structures, whose documented biological activities can provide clues about the potential properties of this compound.

Another powerful technique is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A pharmacophore model can be developed based on the structure of this compound docked in its receptor. This model can then be used as a 3D query to screen large databases for structurally diverse molecules that fit the pharmacophore and are therefore potential new leads with similar biological activity. mdpi.com This approach moves beyond simple scaffold similarity to identify novel active compounds.

Table 4: Chemoinformatics Tools and Databases for Steroid Analog Discovery

Resource Type Example(s) Application in Steroid Research
Chemical Compound Databases PubChem, ChEMBL, ZINC, DrugBank Source of millions of chemical structures and associated biological data for mining.
Similarity Search Tools RDKit, ChemFP Identify structurally similar analogs to a query compound like this compound.
Pharmacophore Modeling Software PharmaGist, LigandScout, MOE Develop 3D models of essential binding features to screen for novel, active compounds.

| Molecular Docking Software | AutoDock, Glide, GOLD | Screen libraries of compounds against a biological target (e.g., GR) to predict binding affinity (virtual screening). |

Future Perspectives in Didehydro Prednisolone Research

Development of Novel Research Tools and Probes

A fundamental challenge in steroid research is deciphering the precise molecular interactions of novel analogs. To understand the unique biological profile of 6,21-Didehydro Prednisolone (B192156), the development of bespoke chemical biology tools is essential. Future efforts will likely focus on creating a suite of specialized probes to investigate its behavior at a cellular and molecular level.

Key areas for development include:

Fluorescently Labeled Analogs: Synthesizing fluorescent-tagged versions of 6,21-Didehydro Prednisolone would enable real-time visualization of its subcellular distribution, trafficking, and binding dynamics with target proteins like the glucocorticoid receptor (GR). This would provide insight into how the altered scaffold affects cellular uptake and localization compared to parent compounds.

Photoaffinity Probes: The creation of photoactivatable probes based on the this compound structure would allow for the covalent capture and subsequent identification of its binding partners. This is crucial for discovering potential off-target interactions or novel receptors beyond the classical GR, which may mediate unconventional activities.

Isotopically Labeled Standards: The synthesis of deuterated or ¹³C-labeled this compound is critical for developing robust analytical methods. sigmaaldrich.comsigmaaldrich.com These standards are indispensable for accurate quantification in complex biological matrices, enabling precise pharmacokinetic and metabolic studies to track its absorption, distribution, metabolism, and excretion (ADME) profile.

Research ToolFunctionPrimary Research Application
Fluorescent ProbesAllow for visualization of the molecule within cells and tissues.Studying subcellular localization, receptor binding kinetics, and intracellular trafficking.
Photoaffinity ProbesCovalently bind to target proteins upon photoactivation.Identifying novel binding partners and mapping receptor binding sites.
Isotopically Labeled AnalogsServe as internal standards for mass spectrometry-based quantification.Enabling accurate pharmacokinetic and metabolic profiling. sigmaaldrich.comsigmaaldrich.com

Exploration of Unconventional Biological Activities in Non-Therapeutic Contexts

Steroids can elicit biological effects through mechanisms that are independent of direct gene regulation, often referred to as non-genomic or rapid responses. nih.govnih.gov These actions are mediated by interactions with membrane-bound receptors or cytosolic signaling proteins and occur too quickly to be attributed to transcription and translation. nih.govmdpi.com The unique structure of this compound makes it an intriguing candidate for exploring these unconventional pathways.

Future research in this area will likely focus on:

Dissecting Genomic vs. Non-Genomic Signaling: The altered conformation of this compound may result in a differential affinity for the classical nuclear glucocorticoid receptor versus putative membrane-bound receptors. This could make it a valuable research tool to selectively activate one pathway over the other, helping to untangle the physiological roles of genomic and non-genomic steroid signaling. nih.gov

Modulation of Enzymatic Activity: Beyond receptor binding, the compound could be investigated as a potential substrate, inhibitor, or modulator of key enzymes involved in steroid metabolism and biosynthesis. Its unique structure could reveal new insights into enzyme specificity and function in a basic research context.

Influence on Membrane Properties: Non-genomic steroid effects can involve non-specific interactions with cellular membranes, altering their fluidity and the function of embedded proteins. nih.gov The planarity and electronic properties of the this compound scaffold could be studied to understand how such modifications influence membrane dynamics.

Biological Activity TypePrimary MediatorTimescale of ActionPotential Role for this compound
GenomicNuclear Glucocorticoid ReceptorHours to DaysBaseline comparison for its classical transcriptional activity.
Non-GenomicMembrane receptors, cytosolic proteinsSeconds to MinutesPotential selective modulator for studying rapid signaling pathways. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Steroid Interactions

To build a holistic picture of the biological impact of this compound, future research must move beyond single-endpoint assays and embrace a systems-biology approach. The integration of multiple "omics" datasets will be crucial for creating a comprehensive map of the cellular response to this novel steroid. tum.de

A multi-omics strategy would involve:

Transcriptomics: Using techniques like RNA-sequencing to profile all gene expression changes induced by the compound. This would reveal its unique "transcriptional fingerprint" and identify gene networks it regulates, which may differ from those affected by Prednisolone. medrxiv.org

Proteomics: Analyzing global changes in protein levels and post-translational modifications (e.g., phosphorylation) following treatment. This provides a direct view of the functional output of transcriptional changes and identifies signaling cascades activated by the compound. nih.gov

Metabolomics: Assessing the global profile of small-molecule metabolites to understand how the compound alters cellular metabolism. nih.gov This can also identify the specific metabolic fate of this compound itself. ed.ac.uk

By integrating these layers of biological information, researchers can construct detailed models of the compound's mechanism of action, identify novel pathways it modulates, and predict its broader physiological effects. medrxiv.orgnih.gov

Omics TechnologyData GeneratedBiological Question Addressed
Transcriptomics (e.g., RNA-Seq)mRNA expression levelsWhich genes and pathways are transcriptionally regulated by the compound? medrxiv.org
Proteomics (e.g., Mass Spectrometry)Protein abundance and modificationsWhat are the functional consequences of gene expression changes on cellular machinery? nih.gov
Metabolomics (e.g., NMR, Mass Spectrometry)Small molecule metabolite levelsHow does the compound impact cellular energy and biosynthetic pathways? nih.goved.ac.uk

Advancements in Synthetic Methodologies for Accessing Complex Steroid Scaffolds

The synthesis of structurally complex and highly oxygenated steroids like this compound poses significant chemical challenges. researchgate.net Future progress in this field will depend on the development of more efficient, selective, and sustainable synthetic methods to produce these molecules and their analogs for research purposes.

Promising future directions in synthesis include:

Chemoenzymatic Approaches: Combining the flexibility of chemical synthesis with the high selectivity of biocatalysis offers a powerful strategy. researchgate.net Enzymes can be used to perform challenging transformations, such as site-specific hydroxylations or dehydrogenations, with a level of precision that is difficult to achieve through traditional organic chemistry. rsc.orgnih.gov

Late-Stage Functionalization: The development of methods for C-H bond activation and functionalization allows for the direct modification of complex steroid skeletons at late stages of a synthesis. nih.gov This approach streamlines the production of diverse analogs from a common advanced intermediate, accelerating the exploration of structure-activity relationships.

Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms can improve reaction efficiency, safety, and scalability. These technologies enable rapid optimization of reaction conditions and can facilitate the synthesis of steroid libraries for screening purposes.

Synthetic MethodologyKey AdvantageRelevance to this compound
Traditional Multi-Step SynthesisWell-established foundational routes.Often requires lengthy sequences with protection/deprotection steps. vjs.ac.vn
Chemoenzymatic SynthesisHigh regio- and stereoselectivity. rsc.orgnih.govIdeal for precise installation of double bonds or hydroxyl groups.
Late-Stage C-H FunctionalizationHigh step-economy and rapid analog generation. nih.govEnables efficient modification of the steroid core to probe structure-activity relationships.

Q & A

Q. What are the established synthesis routes for 6,21-Didehydro Prednisolone, and how do they impact structural purity?

Methodological Answer: The synthesis of this compound can be derived from hydrocortisone via microbial dehydrogenation at the C1–C2 bond or chemical bromination-dehydrobromination pathways. For example, bromination of intermediates like 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione followed by collidine-mediated dehydrobromination yields prednisolone derivatives. Structural purity is validated using techniques like NMR, HPLC, and mass spectrometry to confirm the absence of brominated byproducts and ensure regioselectivity .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer: Analytical validation should follow ICH guidelines, including parameters like specificity, linearity, accuracy, and precision. For instance, reverse-phase HPLC with UV detection (λ = 240–250 nm) is commonly used, coupled with spiked recovery experiments in plasma or serum to assess matrix effects. Cross-validation against pharmacopeial standards (e.g., USP Prednisolone Reference Standards) ensures traceability and reproducibility .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer: Safety protocols must address reproductive toxicity (Category 1B) and occupational exposure limits. Use PPE (gloves, lab coats) and engineering controls (fume hoods) during synthesis. For in vivo studies, adhere to IACUC guidelines for dose administration and monitor teratogenic risks. Emergency procedures for spills or exposure should align with OSHA HCS standards, including CHEMTREC contact protocols .

Advanced Research Questions

Q. How can structural modifications (e.g., 21-acetate valerate derivatives) enhance the pharmacological profile of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies can evaluate modifications at the C21 position. For example, esterification with valeric acid improves lipophilicity and bioavailability, enabling applications in imaging-guided cancer therapy. In vitro assays (e.g., glucocorticoid receptor binding affinity) and in vivo pharmacokinetic studies (AUC, half-life) compare parent and derivative compounds .

Q. What experimental designs resolve contradictions in data on this compound’s metabolic stability across species?

Methodological Answer: Adopt a cross-species pharmacokinetic study with controlled variables (dose, administration route). Use LC-MS/MS to quantify metabolites (e.g., 6β-hydroxyprednisolone) in liver microsomes from humans, rats, and dogs. Statistical modeling (ANOVA, mixed-effects models) identifies species-specific CYP3A4/5 activity as a confounding factor. Transgenic cell lines can isolate metabolic pathways .

Q. How can machine learning optimize dose prediction for this compound in heterogeneous patient populations?

Methodological Answer: Train algorithms on electronic health records (EHRs) with variables like age, renal function, and co-medications. Clustering algorithms (e.g., k-means) stratify patients by metabolic profiles. Ensemble models (random forest, XGBoost) predict dose adjustments while addressing class imbalance (e.g., rare adverse events). External validation in multi-center cohorts ensures generalizability .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

Methodological Answer: Implement quality-by-design (QbD) principles, including design of experiments (DoE) to optimize reaction conditions (temperature, catalyst loading). Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate formation. Accelerated stability studies (40°C/75% RH) assess degradation pathways, guiding formulation adjustments (e.g., lyophilization for hygroscopic compounds) .

Methodological Framework for Research Design

How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound?

Methodological Answer:

  • Feasibility: Align with available resources (e.g., synthetic capacity, analytical instrumentation).
  • Novelty: Address gaps, such as unclear mechanisms in autoimmune disease models.
  • Ethics: Obtain IRB/IACUC approvals for human/animal studies.
  • Relevance: Link to broader goals (e.g., reducing glucocorticoid-induced osteoporosis). Use PICO frameworks to refine hypotheses .

Q. How to design adversarial collaborations to resolve conflicting theories on this compound’s anti-inflammatory vs. immunosuppressive effects?

Methodological Answer: Collaborate with proponents of divergent hypotheses (e.g., NF-κB inhibition vs. T-cell apoptosis). Jointly design experiments, such as cytokine profiling in LPS-stimulated macrophages and flow cytometry for T-regulatory cells. Pre-register protocols and agree on pass/fail criteria for each hypothesis. Open-data repositories ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.